molecular formula C22H19ClFN3O2 B1663647 ZM 323881 hydrochloride CAS No. 193000-39-4

ZM 323881 hydrochloride

Cat. No. B1663647
CAS RN: 193000-39-4
M. Wt: 411.9 g/mol
InChI Key: AVRHWGLIYGJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZM 323881 hydrochloride is a potent and selective inhibitor of human vascular endothelial growth factor receptor 2 (VEGFR-2/KDR) activity . It selectively inhibits VEGFR-2 (IC 50 = 2 nM) over VEGFR-1 and a range of other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR and erbB2 (IC 50 > 50 μ M) .


Molecular Structure Analysis

The molecular formula of ZM 323881 hydrochloride is C22H18FN3O2.HCl . The molecular weight is 411.86 . The InChI key is AVRHWGLIYGJSOD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

ZM 323881 hydrochloride is a white to beige powder . It is soluble to 50 mM in DMSO . It should be stored desiccated at 2-8°C .

Scientific Research Applications

Inhibition of VEGF-A-Induced Endothelial Cell Proliferation

ZM 323881 hydrochloride has been shown to inhibit VEGF-A-induced endothelial cell proliferation with an IC50 value of 8 nM. This property makes it a valuable tool for studying the mechanisms of angiogenesis and for developing anti-angiogenic therapies .

Blocking Efflux Function in Multidrug Resistance

This compound is capable of blocking the efflux function and altering breast cancer resistant protein (BCRP)-related multidrug resistance (MDR). This application is particularly important in cancer research, where overcoming drug resistance is a significant challenge .

Selective Inhibition of VEGFR-2

ZM 323881 hydrochloride selectively inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 2 nM. This selectivity is crucial for dissecting the role of VEGFR-2 in various physiological and pathological processes .

Research on Human Aortic Endothelial Cell Responses

The compound has been used to identify the central role of VEGFR-2 in human aortic endothelial cell responses to VEGF. This application is significant for cardiovascular research, especially in understanding the molecular basis of aortic diseases .

Potent Inhibitor of Human VEGFR-2 Activity

As a potent inhibitor, ZM 323881 hydrochloride helps in studying the signaling pathways involved in VEGFR-2 activity and its implications in diseases such as cancer and macular degeneration .

Lack of Activity Against Other Receptor Tyrosine Kinases

ZM 323881 hydrochloride shows minimal activity against other receptor tyrosine kinases such as PDGFR β, FGFR1, EGFR, and erbB2 (IC50 > 50 μM). This lack of cross-reactivity is beneficial when specificity is required in experimental setups .

These are some of the unique applications of ZM 323881 hydrochloride in scientific research. Each application provides insights into different aspects of cellular function and disease mechanisms, making it a versatile tool for researchers.

MilliporeSigma R&D Systems R&D Systems - Chinese Selleck.cn

Safety and Hazards

ZM 323881 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers

There are several papers that have cited the use of ZM 323881 hydrochloride . These include studies on the role of VEGFR-2 in microcirculation and in human aortic endothelial cell responses to VEGF .

properties

IUPAC Name

4-fluoro-2-methyl-5-[(7-phenylmethoxyquinazolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2.ClH/c1-14-9-18(23)20(11-21(14)27)26-22-17-8-7-16(10-19(17)24-13-25-22)28-12-15-5-3-2-4-6-15;/h2-11,13,27H,12H2,1H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRHWGLIYGJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)NC2=NC=NC3=C2C=CC(=C3)OCC4=CC=CC=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ZM 323881 hydrochloride

Synthesis routes and methods

Procedure details

2-Fluoro-5-hydroxy-4-methylaniline (170 mg, 1.2 mmol), (prepared as described for the starting material in Example 13), was added to a solution of 7-benzyloxy-4-chloroquinazoline hydrochloride (307 mg, 1mmol) in 2-pentanol (5 ml) and the mixture stirred at 120° C. for 2 hours. The mixture was allowed to cool and the resulting precipitate was collected by filtration, washed with isopropanol and then ether and dried under vacuum at 70° C. to give 7-benzyloxy-4-(2-fluoro-5-hydroxy-4-methylanilino)quinazoline hydrochloride (331 mg, 80%).
Quantity
170 mg
Type
reactant
Reaction Step One
Name
7-benzyloxy-4-chloroquinazoline hydrochloride
Quantity
307 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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